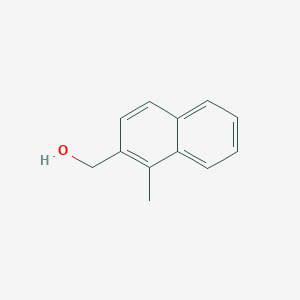

1-Methylnaphthalene-2-methanol

描述

Structure

3D Structure

属性

分子式 |

C12H12O |

|---|---|

分子量 |

172.22 g/mol |

IUPAC 名称 |

(1-methylnaphthalen-2-yl)methanol |

InChI |

InChI=1S/C12H12O/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7,13H,8H2,1H3 |

InChI 键 |

CAZAKZQHCQEODF-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC2=CC=CC=C12)CO |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Approaches to 1-Methylnaphthalene-2-methanol

Direct synthetic routes to this compound primarily involve the construction of the molecule through alkylation, reduction, or multi-step sequences.

Alkylation Reactions

Alkylation reactions serve as a fundamental method for introducing alkyl groups onto aromatic systems. In the context of synthesizing derivatives of 1-methylnaphthalene (B46632), methylation of naphthalene (B1677914) is a key step. The reaction of naphthalene with methanol (B129727) in the vapor phase at elevated temperatures, typically between 425°C and 700°C, and pressures ranging from 1 to 70 atmospheres in the presence of an activated alumina (B75360) catalyst can produce a mixture of 1-methylnaphthalene and 2-methylnaphthalene (B46627). google.com The use of methanol as a methylating agent is advantageous over methyl chloride as it avoids the production of corrosive and toxic hydrogen chloride gas. google.com

Further functionalization to introduce the methanol group at the 2-position would follow, though direct alkylation to form this compound in a single step is not a commonly documented primary route. Instead, alkylation is often a foundational step to create the methylnaphthalene scaffold, which is then subjected to further transformations. google.comrsc.orgresearchgate.netresearchgate.net

| Reactants | Catalyst | Temperature | Pressure | Products | Reference |

| Naphthalene, Methanol | Activated Alumina | 425-700°C | 1-70 atm | 1-Methylnaphthalene, 2-Methylnaphthalene | google.com |

Reduction Strategies

A prevalent and direct method for the synthesis of this compound is the reduction of corresponding carbonyl compounds, namely 1-methyl-2-naphthaldehyde or 1-methyl-2-naphthoic acid and its esters.

The reduction of 1-methyl-2-naphthoic acid to this compound is a well-established transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. tandfonline.comcdnsciencepub.com Similarly, sodium borohydride (B1222165) can also be utilized for this reduction. Research has also demonstrated the reduction of fluorinated 1-methyl-2-naphthaldehydes and fluorinated methyl 2-naphthoates to their corresponding (naphth-2-yl)methanols using LiAlH₄. tandfonline.com

| Starting Material | Reducing Agent | Product | Reference |

| 1-Methyl-2-naphthoic acid | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride | This compound | |

| Fluorinated 1-methyl-2-naphthaldehydes | Lithium aluminum hydride (LiAlH₄) | Fluorinated (naphth-2-yl)methanols | tandfonline.com |

| Fluorinated methyl 2-naphthoates | Lithium aluminum hydride (LiAlH₄) | Fluorinated (naphth-2-yl)methanols | tandfonline.com |

Multi-step Reaction Sequences

The synthesis of this compound is often accomplished through multi-step reaction sequences, which allow for greater control over regioselectivity and yield. mpg.deontosight.ai A common strategy involves the initial synthesis of a 1-methylnaphthalene derivative, followed by the introduction and modification of a functional group at the 2-position.

For instance, a sequence could begin with the Friedel-Crafts acylation of a suitable naphthalene precursor to introduce an acetyl group. This can be followed by oxidation of the acetyl group to a carboxylic acid, which is then reduced to the desired alcohol. cdnsciencepub.com Another approach involves the synthesis of 1-chloromethylnaphthalene, which can then be used in subsequent reactions to build the desired structure. mdpi.com The synthesis of partially functionalized macrocycles often involves elaborate multi-step procedures. mdpi.com

Formation through Chemical Transformations of Precursors

This compound can also be formed as a product of chemical transformations of other naphthalene derivatives, particularly through photochemical and oxidative processes.

Photochemical Rearrangements

Oxidative Transformations

Oxidative transformations of 1-methylnaphthalene can lead to the formation of 1-naphthalenemethanol (B1198782), a closely related compound. Studies on the UV light-induced transformation of 1-methylnaphthalene in the presence of air have identified 1-naphthalenemethanol as one of the photo-oxidation products. scirp.orgscirp.orgresearchgate.netscirp.org The proposed mechanism involves the formation of a 1-methylnaphthyl radical, which then reacts with oxygen to form a peroxy radical. scirp.org Subsequent reactions can lead to side-chain oxygenated compounds, including the corresponding alcohol. scirp.orgscirp.org While this process primarily yields 1-naphthalenemethanol from 1-methylnaphthalene, similar oxidative pathways acting on a different isomer or a substituted naphthalene could potentially lead to this compound. The metabolism of 2-methylnaphthalene, for instance, involves oxidation of the methyl group to form 2-hydroxymethylnaphthalene. epa.gov

| Precursor | Reaction Condition | Product | Reference |

| 1-Methylnaphthalene | UV irradiation in the presence of air | 1-Naphthalenemethanol | scirp.orgscirp.orgresearchgate.netscirp.org |

| 2-Methylnaphthalene | Metabolic oxidation (in vivo) | 2-Hydroxymethylnaphthalene | epa.gov |

Isomerization Pathways of Naphthalene Analogues

The synthesis of this compound often commences with the strategic isomerization of more readily available naphthalene analogues. A crucial initial step is the conversion of 1-methylnaphthalene (1-MN) to 2-methylnaphthalene (2-MN), as the latter provides the correct substitution pattern for subsequent functionalization to the target molecule.

Zeolite catalysts have been extensively studied for this isomerization process. Beta zeolites, in particular, have demonstrated significant efficacy. rsc.orgnih.gov The isomerization of 1-MN over beta zeolite is a key step in the production of 2,6-dimethylnaphthalene (B47086) (2,6-DMN), an important monomer for polyethylene (B3416737) naphthalate (PEN). rsc.orgnih.gov Research has shown that treating beta zeolite with acids, such as a mixture of hydrochloric and oxalic acids, can enhance the selectivity towards 2-MN. bcrec.id Under optimized conditions, a yield of 65.84% for 2-MN from 1-MN has been achieved at a reaction temperature of 623 K over a mixed-acid-treated HBEA zeolite. bcrec.id

The topology of the zeolite plays a critical role in catalytic activity. Zeolites with a 12-membered ring channel, such as MWW, BEA, and FAU, have shown better catalytic activity for 1-MN isomerization compared to those with 10-membered ring channels like MFI zeolite. nih.gov Y-zeolites with a unit cell constant of less than or equal to 24.37 Å have also been employed as effective isomerization catalysts, operating at temperatures between 350 to 600 °C. google.com These solid acid catalysts facilitate the isomerization through a series of protonation and deprotonation steps, leading to the thermodynamically more stable 2-MN isomer.

Table 1: Isomerization of 1-Methylnaphthalene to 2-Methylnaphthalene using Zeolite Catalysts

| Catalyst | Reaction Conditions | 2-MN Yield (%) | Reference |

|---|---|---|---|

| Mixed Acids-Treated HBEA Zeolite | 623 K, Fixed-bed reactor | 65.84 | bcrec.id |

| Y-Zeolite (unit cell constant ≤ 24.37 Å) | 350-600 °C | High yield and catalyst durability | google.com |

| Beta Zeolite (Oxalic acid treated) | Not specified | Selectivity of 92.70% | nih.gov |

Catalytic Approaches in Synthesis

The conversion of 2-methylnaphthalene to this compound can be achieved through various catalytic strategies, including heterogeneous, homogeneous, and enzymatic methods.

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation and potential for reuse. One direct route to this compound is the selective oxidation of the methyl group of 2-methylnaphthalene. Research has shown that Ti-Beta zeolite can catalyze the oxidation of 2-methylnaphthalene first to 2-naphthalenemethanol (B45165) and subsequently to 2-naphthaldehyde (B31174). d-nb.info This process typically observes oxidation only in the side chain. d-nb.info

An alternative two-step heterogeneous catalytic pathway involves the free-radical bromination of 2-methylnaphthalene to form 2-(bromomethyl)naphthalene (B188764), followed by hydrolysis to the desired alcohol. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, is a common method for benzylic bromination. masterorganicchemistry.comscribd.com This reaction can be initiated by light or peroxides and is typically carried out in a non-polar solvent like carbon tetrachloride. scribd.com The resulting 2-(bromomethyl)naphthalene can then be hydrolyzed to this compound. researchgate.netambeed.com

Homogeneous Catalysis

While direct homogeneous catalytic synthesis of this compound from 2-methylnaphthalene is not extensively documented, analogous reactions provide insight into potential pathways. For instance, the Cannizzaro reaction of α-naphthaldehyde, which disproportionates in the presence of a strong base like potassium hydroxide, yields both 1-naphthoic acid and 1-naphthalenemethanol. acs.org This reaction can be performed under solvent-free conditions, highlighting a potential green chemistry approach. acs.org

Enzymatic Synthesis Prospects

Enzymatic catalysis offers a highly selective and environmentally benign route for the synthesis of this compound. Fungal peroxygenases have demonstrated the ability to oxidize the methyl group of 2-methylnaphthalene. Specifically, the aromatic peroxygenase from Agrocybe aegerita (AaP) and Coprinellus radians (CrP) can convert 2-methylnaphthalene into a variety of oxidation products, with 2-naphthalenemethanol being a key intermediate that is further oxidized to 2-naphthaldehyde and 2-naphthoic acid. researchgate.netresearchgate.net

The fungus Cunninghamella elegans is also capable of metabolizing 2-methylnaphthalene, primarily at the methyl group, to form 2-hydroxymethylnaphthalene (another name for 2-naphthalenemethanol). ebi.ac.uk Studies have confirmed that this hydroxylation is catalyzed by a monooxygenase. ebi.ac.uk Furthermore, liver microsomes have been shown to metabolize 2-methylnaphthalene to 2-naphthalenemethanol, a process involving cytochrome P450 enzymes and sulfotransferases. tandfonline.com These biocatalytic systems operate under mild conditions in aqueous environments, making them attractive for green synthesis.

Table 2: Enzymatic Oxidation of 2-Methylnaphthalene

| Biocatalyst | Key Products | Reaction Type | Reference |

|---|---|---|---|

| Agrocybe aegerita peroxygenase (AaP) | 2-Naphthalenemethanol, 2-Naphthaldehyde, 2-Naphthoic acid | Oxidation | researchgate.netresearchgate.net |

| Coprinellus radians peroxygenase (CrP) | 2-Naphthalenemethanol, 2-Naphthoic acid | Oxidation | researchgate.net |

| Cunninghamella elegans | 2-Hydroxymethylnaphthalene, Naphthoic acids | Monooxygenase-catalyzed hydroxylation | ebi.ac.uk |

| Mouse Liver Microsomes | 2-Naphthalenemethanol | Cytochrome P450 and sulfotransferase-mediated metabolism | tandfonline.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be made more environmentally friendly by adhering to the principles of green chemistry. The use of heterogeneous catalysts like zeolites in the isomerization of 1-methylnaphthalene is a prime example, as these catalysts can be easily separated and reused, minimizing waste. iciset.in

In the catalytic oxidation step, employing hydrogen peroxide as the oxidant is a green alternative to traditional, more hazardous oxidizing agents, as its only byproduct is water. researchgate.net Solvent selection also plays a crucial role. Performing reactions in water or under solvent-free conditions, as demonstrated in some analogous reactions, significantly reduces the environmental impact. acs.orgresearchgate.net

The application of biocatalysis, using enzymes or whole-cell systems, is a cornerstone of green chemistry. iciset.in Enzymatic reactions for the synthesis of this compound are conducted in aqueous media at or near ambient temperature and pressure, which drastically reduces energy consumption and avoids the use of harsh reagents and organic solvents. researchgate.netebi.ac.uk

Chemical Reactivity and Advanced Transformations

Reactions at the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) at the 2-position is a primary benzylic alcohol, rendering it susceptible to a variety of common alcohol reactions, including esterification, etherification, oxidation, and reduction.

As a primary alcohol, 1-methylnaphthalene-2-methanol readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically under acidic catalysis or in the presence of a base. This reaction yields the corresponding esters, which are valuable as intermediates in further synthetic applications. For instance, the reaction of similar naphthylmethanols with acid chlorides is a standard procedure for synthesizing esters. cdnsciencepub.com The photolysis of such 1-naphthylmethyl esters in methanol (B129727) has been studied, highlighting the utility of these derivatives in mechanistic organic chemistry. cdnsciencepub.com

Etherification , the formation of an ether linkage, can also be achieved. Standard methods, such as the Williamson ether synthesis involving deprotonation with a strong base to form an alkoxide followed by reaction with an alkyl halide, are applicable. Alternatively, acid-catalyzed dehydration with an excess of another alcohol can produce ethers. These reactions provide access to a range of (1-methylnaphthalen-2-yl)methyl ethers.

Table 1: Representative Reactions of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | Ester (R-COO-CH₂-Ar) |

| Esterification | Acid Chloride (R-COCl) / Base | Ester (R-COO-CH₂-Ar) |

| Etherification | NaH, then Alkyl Halide (R-X) | Ether (R-O-CH₂-Ar) |

| Oxidation | PCC or PDC | Aldehyde (Ar-CHO) |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid (Ar-COOH) |

| Reductive Transformation | H₂ / Pd/C | 1,2-Dimethylnaphthalene |

| Ar represents the 1-methylnaphthalen-2-yl moiety. |

The primary alcohol functionality of this compound can be selectively oxidized to yield either an aldehyde or a carboxylic acid. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), will typically halt the oxidation at the aldehyde stage, affording 1-methylnaphthalene-2-carbaldehyde .

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃), will further oxidize the intermediate aldehyde to the corresponding carboxylic acid, 1-methylnaphthalene-2-carboxylic acid . This transformation is analogous to the biological or chemical oxidation of other methylnaphthalene derivatives, where the methyl group is progressively oxidized to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid. epa.govebi.ac.uk For example, studies on the photo-oxidation of 1-methylnaphthalene (B46632) have identified 1-naphthaldehyde (B104281) and 1-naphthoic acid as products, demonstrating the stepwise oxidation of the side chain. scirp.orgresearchgate.net

While the hydroxymethyl group is already in a relatively reduced state, it can undergo further reductive transformations . Catalytic hydrogenation, for example using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, can effect the hydrogenolysis of the benzylic C-O bond. This process would reduce the hydroxymethyl group to a methyl group, thereby converting this compound into 1,2-dimethylnaphthalene . This type of reduction is a common transformation for benzylic alcohols.

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene core of the molecule is susceptible to substitution reactions, with the regiochemical outcome being governed by the electronic effects of the existing substituents.

Naphthalene itself typically undergoes electrophilic aromatic substitution (EAS) preferentially at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). wordpress.comlibretexts.org This preference is due to the formation of a more stable carbocation intermediate (a Wheland intermediate) during the reaction, which can be stabilized by resonance structures that keep one of the benzene (B151609) rings fully aromatic. libretexts.orgonlineorganicchemistrytutor.com

In this compound, the directing effects of two substituents must be considered:

The C1-methyl group is an activating, ortho, para-directing group. It activates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C2, C4, and C8 positions.

The C2-hydroxymethyl group is a weakly deactivating, ortho, para-directing group. The deactivation arises from the inductive effect of the oxygen atom, while the ortho, para-directing influence is due to resonance. It directs incoming electrophiles to the C1, C3, and C4 positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) |

| HNO₃ / H₂SO₄ (Nitration) | 4-Nitro-1-methylnaphthalene-2-methanol |

| Br₂ / FeBr₃ (Bromination) | 4-Bromo-1-methylnaphthalene-2-methanol |

| SO₃ / H₂SO₄ (Sulfonation) | This compound-4-sulfonic acid |

| R-COCl / AlCl₃ (Acylation) | 4-Acyl-1-methylnaphthalene-2-methanol |

Nucleophilic aromatic substitution (SNA_r) reactions typically require an aromatic ring that is electron-deficient, usually achieved by the presence of one or more strong electron-withdrawing groups (such as a nitro group). researchgate.net The naphthalene ring system in this compound is rendered electron-rich by the presence of the activating methyl group.

Consequently, this compound is not expected to undergo traditional S_NAr reactions with common nucleophiles. For such a reaction to occur, either the introduction of a potent electron-withdrawing group onto the ring or the use of transition-metal catalysis would be necessary. sci-hub.sekaust.edu.sa For example, palladium-catalyzed nucleophilic substitution has been successfully applied to chloromethylnaphthalene derivatives, demonstrating a modern approach to functionalizing naphthalene rings that bypasses the requirements of classical S_NAr mechanisms. sci-hub.se

Oxidative Ring Opening Reactions

Oxidative ring opening of the naphthalene core in derivatives like this compound can be achieved using strong oxidizing agents, with ozone being a primary example. While direct studies on this compound are not prevalent, the ozonolysis of related methylnaphthalenes in methanol provides significant insight into the expected reaction pathways. cdnsciencepub.comiastate.edu

The ozonolysis of 1-methylnaphthalene in methanol demonstrates that the reaction can proceed via the cleavage of one or both aromatic rings. iastate.eduosti.gov The initial attack by ozone is expected to occur at the more electron-rich, substituted ring. Cleavage of a single double bond in the substituted ring of this compound would likely lead to the formation of complex dialdehydes or keto-aldehydes. For instance, the ozonolysis of 1-methylnaphthalene in aqueous solution yields products like (E)- and (Z)-3-(2-acetylphenyl)-2-butenal, resulting from the cleavage of a single bond in the substituted ring. osti.gov

When the reaction proceeds further with the cleavage of two double bonds, the naphthalene ring system is opened, typically leading to substituted benzene derivatives. In the case of 1-methylnaphthalene, ozonolysis can yield 2-acetylbenzaldehyde. osti.gov For this compound, the corresponding product would be a substituted phthalaldehyde or a related carboxylic acid if the reaction is performed in an oxidative workup. The solvent plays a crucial role; in methanol, the intermediate carbonyl oxides are trapped, forming methoxy (B1213986) hydroperoxides, which can influence the final product distribution. cdnsciencepub.comacs.org

The reaction pathway for the ozonolysis of 1-methylnaphthalene, which serves as a model, is summarized in the table below.

| Reactant | Solvent | Major Products from Single Bond Cleavage | Major Products from Double Bond Cleavage |

| 1-Methylnaphthalene | Aqueous | (E)-3-(2-acetylphenyl)-2-butenal, (Z)-3-(2-acetylphenyl)propenal | 2-Acetylbenzaldehyde |

| 1-Methylnaphthalene | Methanol | Methoxy hydroperoxide intermediates | Substituted benzaldehydes/carboxylic acids |

Table 1: Representative Products from the Ozonolysis of 1-Methylnaphthalene. iastate.eduosti.gov

Pericyclic Reactions and Cycloadditions

The naphthalene core of this compound can participate in pericyclic reactions, most notably cycloadditions, although its aromaticity makes it less reactive than non-aromatic dienes. The substituents at the 1 and 2 positions significantly influence this reactivity.

[4+2] cycloadditions, or Diels-Alder reactions, involving naphthalene derivatives typically require forcing conditions or highly reactive dienophiles due to the energy required to overcome the aromatic stabilization. The central ring of anthracene, for example, is significantly more reactive in Diels-Alder reactions than the naphthalene system. semanticscholar.org For this compound to act as a diene, the reaction would likely involve the substituted ring. However, there are few examples of this reactivity.

More common are photochemical cycloadditions. For instance, the photoreaction of 1-cyano-4-hydroxymethylnaphthalene with ethyl vinyl ether results in a [2+2] cycloaddition, yielding cyclobutane (B1203170) products. rsc.org This reaction proceeds with high endo-selectivity, which is attributed to intermolecular hydrogen bonding between the hydroxymethyl group of the naphthalene derivative and the ether. rsc.org This suggests that the hydroxymethyl group in this compound could play a directing role in similar photocycloadditions.

Another relevant transformation is the intramolecular photochemical [2+2] cycloaddition. In a synthesis of the natural product elecanacin, a 2-alkenyl-substituted 1,4-naphthoquinone (B94277) undergoes intramolecular photocycloaddition to form a cyclobuta-fused naphthalene system. rsc.org While this involves a naphthoquinone rather than a simple naphthalene, it highlights the potential for constructing complex polycyclic systems from appropriately substituted hydroxymethylnaphthalene derivatives.

Radical Reaction Pathways

The structure of this compound offers several sites for radical reactions. The benzylic protons on the methyl group and the hydroxymethyl group are susceptible to hydrogen atom abstraction, which can initiate a variety of subsequent reactions.

Studies on 1-methylnaphthalene show that it reacts with hydroxyl radicals in the atmosphere, with a reported rate constant of 5.30 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, leading to a short atmospheric half-life. scispace.com The initial reaction is likely hydrogen abstraction from the methyl group to form a naphthylmethyl radical. This radical can then react with oxygen to form peroxy radicals, leading to a cascade of oxidation products, including aldehydes and acids. scirp.org

For this compound, hydrogen abstraction can occur from the C1-methyl group or the C2-hydroxymethyl group. Abstraction from the hydroxymethyl group would generate a radical stabilized by both the adjacent oxygen and the aromatic ring. Such radicals can undergo various transformations, including coupling or further oxidation.

Additionally, radical-mediated cyclizations are a powerful tool in synthesis. While not demonstrated specifically for this compound, photocatalytic methods can generate radicals that undergo ortho-dearomative cyclization. For example, visible light-induced photoredox catalysis has been used to effect the cyclization of alkynes with 2-bromo-2-(2-methoxybenzyl)malonate, forming spirocyclic products. acs.org This type of reactivity could potentially be adapted to derivatives of this compound to create complex spirocyclic architectures.

Photoinduced Chemical Transformations

The naphthalene chromophore in this compound is photoactive and can undergo a variety of transformations upon irradiation with UV light. These transformations include photooxidation, photodimerization, and photocycloadditions, as mentioned previously.

The UV-induced transformation of 1-methylnaphthalene in the presence of air has been shown to yield a variety of ring-opened and ring-retained oxygenated products. scirp.orgresearchgate.net Notably, among the identified products are 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthalenemethanol (B1198782) (also known as 1-hydroxymethylnaphthalene), indicating that side-chain oxidation is a major pathway. scirp.orgscirp.org This suggests that under similar conditions, the methyl and hydroxymethyl groups of this compound would also be susceptible to photooxidation.

The hydroxymethyl group itself is a key functionality in many photoremovable protecting groups ("photocages"). For example, derivatives of 1-amino-2-hydroxymethylnaphthalene have been developed as photocages for carboxylic acids. acs.orgacs.org Upon irradiation, these molecules undergo photoheterolysis in the singlet excited state to release the caged molecule and a carbocation intermediate. acs.org This demonstrates the inherent photoreactivity of the hydroxymethylnaphthalene scaffold and its ability to undergo controlled bond cleavage upon light exposure.

The table below summarizes key photoinduced reactions involving relevant naphthalene derivatives.

| Naphthalene Derivative | Reaction Type | Conditions | Products |

| 1-Methylnaphthalene | Photooxidation | UV light, Air | 1-Naphthaldehyde, 1-Naphthoic acid, 1-Naphthalenemethanol, Phthalic anhydride |

| 1-Cyano-4-hydroxymethylnaphthalene | [2+2] Photocycloaddition | UV light, Ethyl vinyl ether | endo-[2+2] cycloadducts |

| 1-Amino-2-hydroxymethylnaphthalene derivative | Photoheterolysis (Photocage) | UV-A light | Released carboxylic acid, Carbocation intermediate |

Table 2: Examples of Photoinduced Transformations of Naphthalene Derivatives. rsc.orgscirp.orgacs.org

Derivatization Strategies and Analogue Chemistry

Synthesis of Novel Naphthalene-Based Scaffolds

The 1-Methylnaphthalene-2-methanol moiety can be integrated into larger, more complex molecular frameworks to generate novel chemical scaffolds, particularly for applications in medicinal chemistry and materials science. The hydroxyl group can be readily converted into other functional groups, such as halides, tosylates, or azides, which can then undergo further reactions like cross-coupling, substitution, or cycloaddition to build intricate structures.

One prominent strategy involves using the naphthalene (B1677914) derivative as a key component in the synthesis of hybrid molecules. For instance, research has demonstrated the successful synthesis of novel naphthalene-chimonanthine hybrids that exhibit significant antibacterial or antifungal activity. nih.gov In such a synthesis, a compound like this compound could be converted to a corresponding naphthalene-2-carboxaldehyde or a halide, which then serves as a crucial intermediate to be coupled with other complex molecular fragments.

The primary alcohol of this compound is a versatile starting point for various transformations:

Oxidation: It can be oxidized to 1-methylnaphthalene-2-carbaldehyde or further to 1-methylnaphthalene-2-carboxylic acid. These carbonyl and carboxyl derivatives are precursors for imines, esters, amides, and can participate in reactions like Wittig or Grignard reactions.

Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol to a reactive benzyl-type halide (2-(chloromethyl)- or 2-(bromomethyl)-1-methylnaphthalene). This halide is an excellent electrophile for substitution reactions to form ethers, esters, and carbon-carbon bonds.

Ether and Ester Formation: Direct reaction with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides leads to the formation of ethers and esters, respectively, effectively linking the naphthalene scaffold to other molecular units.

| Scaffold Type | Starting Compound | Key Transformation | Resulting Intermediate/Scaffold |

| Hybrid Molecules | This compound | Oxidation followed by coupling | Naphthalene-Chimonanthine Hybrids nih.gov |

| Functionalized Naphthalenes | This compound | Conversion to halide (e.g., with SOCl₂) | 2-(Chloromethyl)-1-methylnaphthalene |

| Naphthyl Ethers/Esters | This compound | Etherification or Esterification | Aryl-(1-methylnaphthalen-2-yl)methyl ether |

Functionalization for Specific Chemical Purposes

The inherent properties of the naphthalene ring system, particularly its fluorescence and phosphorescence, make its derivatives highly valuable for specialized applications like chemical sensing and analytical labeling. This compound can be employed to impart these properties to other molecules or surfaces.

Fluorescent Labeling for Chromatography: A key application is in the derivatization of non-fluorescent molecules to enable their detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. ajol.infoajol.info In a process analogous to the use of 1-naphthalene methanol (B129727), this compound can be used to derivatize carboxylic acids, such as fatty acids. ajol.info The alcohol reacts with the carboxylic acid to form a highly fluorescent naphthylmethyl ester. This process is often performed using a resin-supported version of the reagent, which simplifies the purification process as the excess reagent can be removed by simple filtration. ajol.infoajol.info The resulting derivatives absorb UV radiation strongly and exhibit fluorescence, allowing for highly sensitive detection. ajol.info

Surface Functionalization for Phosphorescent Sensors: The naphthalene moiety can be grafted onto surfaces to create functional materials. Research has shown that 2-naphthalene methanol can be attached to the surface of spherical silica (B1680970) particles to create a nanocomposite material with phosphorescent properties. mdpi.com This material acts as a sensor, with the triplet state of the naphthalene luminophore being sensitive to the local environment. mdpi.com this compound can be used in a similar fashion. The synthesis involves anchoring the molecule to the silica surface via a linker, with a controlled density to manage intermolecular distances. mdpi.com The presence of the aromatic naphthalene is confirmed by techniques like X-ray photoelectron spectroscopy, which detects the characteristic π-π* shake-up satellite peak of the aromatic carbon. mdpi.com

| Application | Strategy | Target Molecule/Substrate | Purpose |

| HPLC Detection | Fluorescent tagging via esterification | Fatty Acids, Carboxylic Acids ajol.info | To create a fluorescent derivative for sensitive detection. ajol.info |

| Chemical Sensing | Surface functionalization | Spherical Silica Particles mdpi.com | To create a phosphorescent nanocomposite for sensing applications. mdpi.com |

Design and Preparation of Naphthalene-Containing Polymers

Incorporating naphthalene units into polymer structures can enhance their thermal stability, mechanical strength, and confer unique optical or electronic properties. While polymers are often made from simple monomers like naphthalene itself through Friedel-Crafts reactions mdpi.com, the functional handle on this compound allows for its inclusion in polymers through different polymerization mechanisms.

The hydroxyl group enables this compound to act as a monomer in step-growth polymerization:

Polyesters: Co-polymerization with diacids or diacyl chlorides would lead to polyesters where the 1-methylnaphthalene-2-yl)methoxy unit is part of the polymer backbone.

Polyurethanes: Reaction with diisocyanates would similarly produce polyurethanes containing the naphthalene moiety.

Alternatively, the molecule can be modified to participate in chain-growth polymerization. For example, esterification of the hydroxyl group with acryloyl chloride would yield (1-methylnaphthalen-2-yl)methyl acrylate, a vinyl monomer that can undergo radical polymerization to form a polyacrylate with naphthalene-containing side chains.

| Polymer Type | Role of this compound | Polymerization Method |

| Polyester | Monomer (as a diol equivalent in principle, or chain terminator) | Step-growth polymerization |

| Polyurethane | Monomer (reacts with isocyanates) | Step-growth polymerization |

| Polyacrylate | Precursor to vinyl monomer | Chain-growth polymerization |

Development of Supramolecular Assemblies Incorporating Naphthalene Moieties

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. acs.orgnih.gov The planar and electron-rich nature of the naphthalene ring makes it an ideal building block, or "synthon," for designing self-assembling systems. mdpi.com

This compound can be derivatized to create molecules that participate in these assemblies. The naphthalene unit provides the crucial π-surface for stacking interactions, which are fundamental to the formation of many supramolecular structures. tandfonline.com

Examples of such assemblies include:

Supramolecular Gels: Molecules containing naphthalimide units, derived from naphthalene, have been shown to form self-supporting gels in organic solvents. rsc.org The assembly is driven by a combination of hydrogen bonding and π-π stacking, sometimes resulting in helical structures. rsc.org

Host-Guest Complexes: Dendrimers with cyclophane cores have been synthesized to act as hosts that can encapsulate naphthalene derivatives as guests within their cavities. pnas.org The stability of these complexes is governed by hydrophobic and van der Waals interactions between the host and the naphthalene guest. pnas.org

Controlled Phase Separation: A synthetic system where two naphthalene groups are connected by a flexible linker can undergo liquid-liquid phase separation in aqueous solutions to form microdroplets, driven by π-π stacking. tandfonline.com This self-assembly process can be reversibly controlled by adding a host molecule that encapsulates the naphthalene units, disrupting the stacking. tandfonline.com

By chemically attaching this compound to peptides, flexible linkers, or other recognition units, new molecules can be designed to form these ordered, functional assemblies. tandfonline.comrsc.org

| Supramolecular Structure | Driving Interactions | Role of Naphthalene Moiety |

| Helical Fibers / Gels | π-π stacking, Hydrogen bonding | Core aromatic unit for stacking rsc.org |

| Host-Guest Complexes | Hydrophobic effects, van der Waals | Guest molecule binding within a host cavity pnas.org |

| Liquid Microdroplets | π-π stacking | Induces phase separation and self-assembly tandfonline.com |

Role As a Chemical Intermediate and Building Block

Precursor in Complex Organic Synthesis

The structure of 1-Methylnaphthalene-2-methanol makes it a valuable starting point for the synthesis of more complex molecules, particularly those with pharmaceutical applications. The hydroxyl group can be readily converted into other functionalities, enabling the construction of intricate molecular architectures.

A notable example is its potential role as a precursor for compounds with therapeutic properties, such as thromboxane-synthetase inhibitors. A patent discloses the compound 2-[(1-methylnaphthalen-2-yl)methyl]-1H-imidazole as an agent with this inhibitory activity. google.com The synthesis of this molecule would involve the transformation of the hydroxymethyl group of this compound into a reactive intermediate that can be coupled with an imidazole (B134444) moiety.

Furthermore, research on related naphthalene (B1677914) derivatives supports its role as a versatile synthetic precursor. For instance, its isomer, (1-Methylnaphthalen-4-yl)methanol, is recognized as a versatile intermediate for developing new pharmaceuticals and agrochemicals. chemimpex.com Similarly, 1-Naphthalenemethanol (B1198782) is considered a crucial building block for creating complex organic molecules. The typical reactions that these naphthalenemethanol compounds undergo, such as oxidation to aldehydes and carboxylic acids or substitution of the hydroxyl group, highlight their utility in multi-step syntheses.

| Reaction Type | Reagent Example | Product Class | Potential Application |

| Oxidation | CrO₃, KMnO₄ | Naphthaldehydes, Naphthoic Acids | Precursors for further synthesis |

| Substitution | PBr₃, SOCl₂ | Halomethylnaphthalenes | Intermediates for coupling reactions |

| Esterification | Carboxylic Acid | Naphthylmethyl Esters | Fragrances, pro-drugs |

| Etherification | Alkyl Halide | Naphthylmethyl Ethers | Chemical specialties |

Utility in Materials Science Research

In materials science, naphthalene-based compounds are prized for their rigidity, thermal stability, and unique electronic properties, which they can impart to polymers and other advanced materials. While direct applications of this compound in materials are not extensively documented, the utility of its close structural relatives points to its significant potential.

The isomer (1-Methylnaphthalen-4-yl)methanol is noted for its use in formulating specialty polymers, where it can enhance the properties of coatings, adhesives, and plastics. chemimpex.com It is also explored for creating advanced materials like conductive polymers. chemimpex.com The parent compound, 1-Naphthalenemethanol, is known to play a role in producing specialty polymers, improving the thermal stability and mechanical strength of coatings and adhesives.

The incorporation of the rigid naphthalene moiety from this compound into polymer chains, either as a pendant group or as part of the main backbone, could be expected to confer enhanced thermal and dimensional stability. Its derivatives could function as monomers or additives in the production of high-performance plastics. For example, the related compound 2,6-dimethylnaphthalene (B47086), which can be produced from 1-methylnaphthalene (B46632), is a key monomer for the high-performance polyester, polyethylene (B3416737) naphthalate (PEN). matrix-fine-chemicals.comresearchgate.net

Application as a Key Intermediate in Fine Chemical Production

The fine chemical industry produces high-value, low-volume substances such as pharmaceuticals, dyes, and fragrances. epa.gov Naphthalene derivatives are important intermediates in this sector. For instance, 2-methylnaphthalene (B46627) is a key precursor in the synthesis of Vitamin K. evitachem.com Both 1- and 2-methylnaphthalene are used to produce other chemicals like dyes and resins. nih.gov

This compound serves as a valuable intermediate for specialized, high-value naphthalene derivatives. Its isomer, (1-Methylnaphthalen-4-yl)methanol, is utilized in the production of fragrances and flavoring agents, capitalizing on its aromatic nature. chemimpex.com The related 1-Naphthalenemethanol is also employed in the flavor and fragrance industry. Given this precedent, this compound is a logical candidate for the synthesis of unique fragrance compounds or other specialty additives. Its role as a precursor to the pharmaceutically active thromboxane-synthetase inhibitor is a direct example of its application in fine chemical production. google.com

Building Block for Ligand Design in Catalysis

In the field of catalysis, ligands are crucial for controlling the activity and selectivity of metal catalysts. The design of these ligands often relies on rigid molecular scaffolds that can precisely orient coordinating atoms around a metal center. Naphthalene derivatives, with their defined and rigid structure, are excellent building blocks for this purpose.

While the direct use of this compound in ligand synthesis is not prominently featured in the literature, it represents a highly plausible starting material. The hydroxymethyl group (-CH₂OH) can be readily converted to other functional groups, such as a bromomethyl group (-CH₂Br), via standard organic reactions. This modified intermediate can then be used to construct complex ligands. For example, a study details the synthesis of the ligand 1-(Naphthalen-2-ylmethyl)-1H-pyrazole from 2-(bromomethyl)naphthalene (B188764). A similar synthetic strategy starting from this compound would provide access to a new class of chiral or achiral ligands.

The general approach would involve:

Functional Group Transformation: Conversion of the alcohol in this compound to a more reactive group (e.g., halide, tosylate).

Coupling Reaction: Reaction of the activated intermediate with a coordinating moiety, such as a pyrazole, phosphine, or amine, to form the final ligand.

Such ligands could find applications in various transition-metal-catalyzed reactions, including cross-coupling, hydrogenation, and polymerization.

Catalytic Aspects in 1 Methylnaphthalene 2 Methanol Chemistry

Catalytic Reactions Involving 1-Methylnaphthalene-2-methanol as a Reactant

The scientific literature provides limited specific examples of catalytic reactions where this compound is the primary reactant. However, based on its chemical structure as a primary alcohol attached to a naphthalene (B1677914) ring system, it can be inferred to participate in typical alcohol reactions. A plausible and significant reaction is its catalytic oxidation. This process could yield 1-methylnaphthalene-2-carbaldehyde or be further oxidized to 1-methylnaphthalene-2-carboxylic acid. This is analogous to the metabolic pathway of 2-methylnaphthalene (B46627), where the methyl group is oxidized to 2-hydroxymethylnaphthalene (an isomer of the subject compound) and subsequently to 2-naphthoic acid.

Catalytic Processes Yielding this compound

The primary catalytic route for the synthesis of this compound is through the reduction of its corresponding carboxylic acid.

Reduction of 1-Methylnaphthalene-2-carboxylic Acid: this compound can be effectively produced by the catalytic reduction of the carboxylic acid group of 1-methylnaphthalene-2-carboxylic acid. This transformation is a standard procedure in organic synthesis. While specific catalysts for this exact conversion are not extensively detailed, the reduction of carboxylic acids to alcohols is commonly achieved using various catalytic systems. These often involve metal hydrides or catalytic hydrogenation. For instance, the hydroboration of carboxylic acids using reagents like pinacolborane, followed by hydrolysis, is a modern method for this type of reduction, sometimes proceeding even without a catalyst under mild conditions. acs.org

Other potential, though less documented, catalytic routes could include:

Catalytic Hydroxymethylation: This would involve the direct introduction of a hydroxymethyl (-CH₂OH) group onto the 1-methylnaphthalene (B46632) molecule. Such reactions can be catalyzed by acids and often use formaldehyde (B43269) as the source of the hydroxymethyl group. mdpi.com

Reduction of 1-Methylnaphthalene-2-carbaldehyde: If the aldehyde is available, its reduction to the primary alcohol is a straightforward catalytic hydrogenation process.

Mechanism of Zeolite-Catalyzed Reactions in Naphthalene Alkylation and Isomerization Systems

The synthesis of specific methylnaphthalene isomers, which are precursors to compounds like this compound, heavily relies on zeolite-catalyzed alkylation and isomerization reactions. rsc.org Zeolites are crystalline aluminosilicates with a porous structure that enables shape-selective catalysis. hacettepe.edu.trlibretexts.org

Acidic Properties and Shape Selectivity of Zeolites

The catalytic activity of zeolites stems from their acidic sites, which can be of two types: Brønsted acids (proton-donating sites) and Lewis acids (electron-pair accepting sites). The density and strength of these acid sites are largely determined by the silicon-to-aluminum (Si/Al) ratio in the zeolite framework; a lower Si/Al ratio generally corresponds to a higher concentration of acid sites. scispace.com

Shape selectivity is a defining feature of zeolite catalysis and manifests in several ways:

Reactant Selectivity: Only molecules small enough to enter the zeolite pores can react. For example, medium-pore zeolites like ZSM-5 can exclude bulky reactants.

Product Selectivity: Only products that are small enough to diffuse out of the pores can be formed. This is critical in naphthalene chemistry for producing specific isomers like 2,6-dimethylnaphthalene (B47086) (2,6-DMN). researchgate.net

Transition-State Selectivity: The confined space within the zeolite pores can restrict the formation of certain bulky transition states, thereby directing the reaction towards a specific pathway.

For instance, in the methylation of naphthalene, the pore dimensions of zeolites like SAPO-11, ZSM-5, and Beta-zeolite play a crucial role in determining the selectivity towards different dimethylnaphthalene isomers. researchgate.net

Role of Active Sites and Pore Structure

The location of the active sites (internal vs. external surface) and the pore architecture of the zeolite are critical.

Active Sites: Alkylation of aromatics often occurs on the acid sites located on the external surface of the zeolite crystals, while isomerization may proceed within the internal pore structure. The strength of the acid sites influences the reaction mechanism; strong acid sites are required for reactions like alkylation of biphenyl (B1667301) with methanol (B129727). scispace.com

Pore Structure: The size, shape, and dimensionality of the zeolite channels dictate the diffusion of reactants and products, which is a key factor in shape selectivity.

Large-pore zeolites (e.g., Y-zeolite, Beta, Mordenite) with 12-membered ring openings are effective for the alkylation of naphthalene with larger molecules. rsc.orgbcrec.id H-Y zeolites, for example, show high activity in naphthalene isopropylation. bcrec.id

Medium-pore zeolites (e.g., ZSM-5) with 10-membered ring channels can offer high selectivity for smaller products due to steric constraints. rsc.org

3D vs. 1D Pore Systems: Zeolites with three-dimensional channel systems, like Beta zeolite, can be less prone to pore blockage than those with one-dimensional systems. rsc.org

The table below summarizes the characteristics of various zeolites used in naphthalene alkylation.

| Zeolite Type | Pore Size (Ring) | Dimensionality | Key Features in Naphthalene Catalysis |

| H-Y | Large (12) | 3D | High activity for alkylation, but can be less selective for specific isomers. bcrec.id |

| H-Beta | Large (12) | 3D | High activity and unique selectivity in some cases, forming unexpected cyclized products. bcrec.id |

| H-Mordenite | Large (12) | 1D | Can exhibit shape selectivity but may have diffusion limitations. scispace.com |

| ZSM-5 | Medium (10) | 3D | High selectivity for less bulky isomers due to pore size constraints; lower activity for bulky reactants. rsc.org |

| ZSM-12 | Large (12) | 1D | Shows high activity and good selectivity ratios for certain dimethylnaphthalene isomers. researchgate.net |

Catalyst Deactivation and Regeneration in Naphthalene-Related Processes

A significant challenge in industrial catalytic processes involving aromatic hydrocarbons is catalyst deactivation, primarily caused by the deposition of carbonaceous materials, commonly known as "coke."

Deactivation Mechanisms:

Coke Formation: Coke is formed through a series of side reactions, including polymerization, condensation, and polyalkylation of reactants and products. These deposits can physically block the pores of the zeolite, preventing reactants from accessing the active sites. taylorfrancis.com

Active Site Poisoning: Coke molecules can also adsorb strongly onto the acid sites, rendering them inactive. taylorfrancis.com

Feedstock Impurities: Impurities in the feedstock, such as sulfur and nitrogen compounds, can also poison the catalyst.

Regeneration Strategies: To restore the catalyst's activity, regeneration is necessary.

Calcination (Coke Burning): The most common method is to burn off the coke in a stream of air or oxygen at high temperatures (typically 450-600°C). This process must be carefully controlled to avoid excessive temperatures that could cause irreversible damage to the zeolite structure, such as dealumination (loss of aluminum from the framework), which reduces acidity. rsc.org

Solvent Extraction: In some cases, activity can be partially recovered by washing the catalyst with a suitable solvent (e.g., hot benzene) to remove soluble coke precursors. rsc.org

Hydrogen Treatment: Regeneration in a hydrogen atmosphere can sometimes be used to hydrocrack the coke deposits into smaller molecules that can then be removed. rsc.org

Studies have shown that after regeneration by calcination, the zeolite's crystallinity can be maintained, but a reduction in acidity due to dealumination may occur. rsc.org

Design and Optimization of Catalytic Systems

The rational design and optimization of catalytic systems are crucial for achieving high efficiency, selectivity, and stability in the synthesis of naphthalene derivatives. This involves tailoring the catalyst's properties and the reaction conditions.

Catalyst Design Strategies:

Zeolite Selection: The choice of zeolite framework (e.g., BEA, MFI, FAU) is the first step, based on the size of the reactant and desired product molecules. rsc.org For instance, the isomerization of 1-methylnaphthalene to 2-methylnaphthalene is effectively catalyzed by HBEA (Beta) zeolite. scispace.combcrec.id

Control of Acidity: The Si/Al ratio is adjusted to optimize the density and strength of acid sites. For some reactions, a moderate acidity is preferable to minimize side reactions and coke formation. This can be achieved through synthesis or post-synthesis treatments like dealumination (e.g., via steaming or acid leaching). scispace.com

Hierarchical Porosity: Introducing mesopores into the microporous zeolite structure can enhance diffusion of bulky molecules, reduce deactivation rates, and improve access to active sites.

Modification with Metals: Incorporating metals can introduce new functionalities. For example, adding palladium (Pd) to zeolites can enhance hydrogenation/dehydrogenation steps and has been shown to improve stability and selectivity in naphthalene methylation. researchgate.net Modifying zeolites with metals like zirconium (Zr) or copper (Cu) can also enhance activity and selectivity. researchgate.net

Optimization of Reaction Conditions: Process parameters must be carefully optimized to maximize the yield of the desired product while minimizing catalyst deactivation.

Temperature: Higher temperatures generally increase reaction rates but can also promote side reactions and coking. For the isomerization of 1-methylnaphthalene, a high temperature of 623 K (350 °C) resulted in a high yield of 2-methylnaphthalene with a lower deactivation rate. scispace.combcrec.id

Pressure: Pressure can influence reaction pathways and is often optimized for a specific process.

Weight Hourly Space Velocity (WHSV): This parameter relates the feed flow rate to the catalyst weight. A lower WHSV increases the contact time between reactants and the catalyst, which can increase conversion but may also lead to faster deactivation. rsc.org

Feed Composition: The molar ratio of reactants (e.g., naphthalene to methanol) is a critical parameter to control the extent of alkylation and suppress polyalkylation. google.com

The following table presents an example of optimized reaction conditions for the isomerization of 1-methylnaphthalene.

| Parameter | Optimized Value | Outcome | Reference |

| Catalyst | Mixed acids-treated HBEA zeolite | High selectivity and stability | scispace.combcrec.id |

| Temperature | 623 K (350 °C) | 65.84% yield of 2-methylnaphthalene | scispace.combcrec.id |

| WHSV | 1.3 h⁻¹ | Optimized conversion | scispace.com |

| Pressure | 4.2 MPa | Stable operation | rsc.org |

Surface Chemistry and Adsorption Phenomena in Catalysis

The interaction of reactants with the surface of a catalyst is a foundational element of heterogeneous catalysis. In the context of reactions involving C10 aromatics and C1 compounds, the surface chemistry and adsorption phenomena of molecules like 1-methylnaphthalene and methanol are critical in determining reaction pathways, product selectivity, and catalyst longevity. The adsorption of these molecules onto catalytically active sites, typically on zeolites or metal surfaces, is the initiating step for complex chemical transformations.

The nature of the catalyst surface, including its acidity, pore structure, and the presence of specific metal sites, dictates how these molecules are adsorbed and activated. For instance, the Brønsted and Lewis acid sites on zeolites play a pivotal role in the protonation and subsequent conversion of these reactants.

The adsorption of 1-methylnaphthalene on zeolite catalysts is a key factor in processes such as isomerization and methanol-to-hydrocarbons (MTH) reactions. In isomerization reactions, the goal is often to convert 1-methylnaphthalene into the more valuable 2-methylnaphthalene. scispace.comrsc.orgbcrec.id This process relies on the interaction of the 1-methylnaphthalene molecule with the acid sites within the zeolite pores. Strong Brønsted acid sites are considered the active centers for the isomerization of 1-methylnaphthalene. scispace.com

In the context of the methanol-to-olefins (MTO) process, 1-methylnaphthalene can act as either an active intermediate or a deactivating species, depending on the reaction temperature. acs.org At temperatures of 400°C and 450°C, 1-methylnaphthalene has been identified as an active species. acs.org However, at a lower temperature of 350°C, its formation is associated with the onset of catalyst deactivation. acs.org This dual role underscores the complexity of its surface chemistry. The accumulation of 1-methylnaphthalene and other methylated naphthalenes within the zeolite cages can eventually block access to the active sites, leading to deactivation. acs.org

Research on HBEA zeolite catalysts has shown that the number and type of acid sites are crucial. A modified HBEA catalyst with a higher proportion of strong Brønsted acid sites compared to Lewis acid sites showed high efficiency in 1-methylnaphthalene isomerization. scispace.com

Table 1: Role of 1-Methylnaphthalene in MTO Catalysis over DDR Zeolite

| Reaction Temperature | Role of 1-Methylnaphthalene | Outcome | Reference |

| 350 °C | Deactivating Species | Start of catalyst deactivation | acs.org |

| 400 °C | Active Species | Continued conversion of methanol to olefins | acs.org |

| 450 °C | Active Species | Continued conversion of methanol to olefins | acs.org |

The adsorption of methanol onto catalyst surfaces is a well-studied phenomenon, particularly in MTH and MTO reactions. On zeolite catalysts like H-ZSM-5, methanol molecules adsorb onto Brønsted acid sites, leading to the formation of surface methoxy (B1213986) species (SMS). oaepublish.comnih.gov These SMS are highly reactive intermediates that are crucial for the formation of the initial carbon-carbon bonds in the synthesis of hydrocarbons. oaepublish.com Quantum chemical studies on BEA zeolite have detailed the catalytic cycle for the methylation of 2-methylnaphthalene with methanol, which begins with the formation of a methoxy species bound to a zeolite oxygen atom from methanol. acs.org

The adsorption energy of methanol varies significantly depending on the nature of the catalytic surface. Density Functional Theory (DFT) calculations have been employed to determine these energies on various surfaces. For instance, the adsorption energy of methanol on the Brønsted acid site of a Mo/ZSM-5 catalyst was calculated to be -1.20 eV. nih.gov In contrast, adsorption on the metal Lewis acid site ([Mo₄C₂]²⁺) was less favorable, with an adsorption energy of -0.76 eV. nih.gov

Calorimetric measurements on metal single-crystal surfaces provide direct experimental data on the energetics of adsorption. On a clean Ni(111) surface at 155 K, the differential heat of adsorption for methanol was measured, showing how the interaction strength changes with surface coverage. acs.org The presence of pre-adsorbed oxygen on the surface can significantly alter the adsorption behavior, promoting the dissociative adsorption of methanol to form methoxy and hydroxyl species. acs.org

Table 2: Adsorption Energies of Methanol on Various Catalytic Sites

| Catalyst/Surface | Site Type | Adsorption Energy (eV) | Method | Reference |

| Mo/ZSM-5 | Brønsted Acid Site | -1.20 | DFT Calculation | nih.gov |

| Mo/ZSM-5 | Metal Lewis Acid Site | -0.76 | DFT Calculation | nih.gov |

| HZSM-5 | Brønsted Acid Site | -0.96 to -1.34 | DFT Calculation | nih.gov |

The study of the surface chemistry and adsorption of 1-methylnaphthalene and methanol provides critical insights into the mechanisms of important catalytic processes. The ability to control these initial interactions through catalyst design is key to enhancing the efficiency and selectivity of reactions that produce valuable fuels and chemicals.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational preferences of 1-Methylnaphthalene-2-methanol. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry.

Conformational analysis of similar bicyclic structures, such as 1,1-diarylcarbinols, demonstrates that even minor substituent changes can significantly alter the conformational landscape. mdpi.com For this compound, the rotation around the C2-C(methanol) bond is a key conformational determinant. The preferred conformation is one that minimizes steric hindrance between the hydroxymethyl group and the methyl group at the 1-position. Energy calculations are used to identify the most stable conformers. mdpi.com For instance, in related systems, different rotational conformations around the C-C bond connecting a hydroxymethyl group to a naphthalene (B1677914) ring have been analyzed to find the most stable arrangement by avoiding steric clashes.

The choice of computational method and basis set is crucial for obtaining accurate results. researchgate.net Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used for geometry optimization of similar aromatic compounds. researchgate.netresearchgate.net More advanced methods like ωB97X-D/def2-TZVP can also be employed for more precise conformational energy surface investigations. mdpi.com

Table 1: Calculated Conformational Data for Aromatic Alcohols

| Compound | Method | Basis Set | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |

| (2-methylphenyl)(phenyl)methanol | DFT (ωB97X-D) | def2-TZVP | C-C-O-H | 0.0, 0.5, 1.2, ... |

| (2,6-dimethylphenyl)(phenyl)methanol | DFT (ωB97X-D) | def2-TZVP | C-C-O-H | 0.0, 1.8, ... |

This table is illustrative and based on data for structurally related compounds to demonstrate the type of information generated from quantum chemical calculations. mdpi.com The actual values for this compound would require specific calculations.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. DFT calculations can map out the entire reaction pathway, identifying intermediates, transition states, and products. acs.orgnih.gov

Transition State Characterization

The transition state (TS) is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. Characterizing the TS is essential for understanding the reaction kinetics. For reactions involving alcohols like methanol (B129727), such as methylation or etherification, computational methods can locate the TS structures for different possible pathways. nih.govrsc.org For example, in a Williamson ether synthesis involving a naphthol derivative, DFT calculations were used to locate the transition states for both O-alkylation and C-alkylation pathways. rsc.org Similarly, for the methylation of thiols with methanol, the transition state for the S-methylation was characterized and found to be lower in energy than the competing O-methylation pathway. nih.gov

Reaction Energy Profiles

A reaction energy profile, often depicted as a plot of Gibbs free energy versus the reaction coordinate, provides a comprehensive view of the thermodynamics and kinetics of a reaction. These profiles are constructed from the calculated energies of reactants, intermediates, transition states, and products. acs.orgnih.govresearchgate.net For instance, in the AlCl3-catalyzed acetylation of 2-methylnaphthalene (B46627), a related compound, the Gibbs free energy profile was calculated to elucidate the mechanism. acs.org The profile showed the relative energies of the intermediates and transition states involved in the reaction. acs.org Similarly, energy profiles for the methylation of various substrates using methanol have been computed to understand chemoselectivity. nih.gov These profiles can reveal the rate-determining step of a reaction by identifying the highest energy barrier. researchgate.net

Table 2: Illustrative Reaction Energy Data for a Hypothetical Reaction of this compound

| Species | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Intermediate 1 | -15.0 | 5.0 |

| Transition State 1 | 20.0 | 25.0 |

| Intermediate 2 | -10.0 | 8.0 |

| Transition State 2 | 15.0 | 20.0 |

| Products | -25.0 | -20.0 |

This is a hypothetical data table to illustrate the concept of a reaction energy profile. Actual values would be obtained from specific DFT calculations for a given reaction.

Intermolecular Interactions and Non-covalent Forces in Naphthalene Systems

Non-covalent interactions play a crucial role in the structure, properties, and function of molecular systems, including those containing naphthalene derivatives. purdue.edu These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern molecular recognition, crystal packing, and the behavior of molecules in solution. mdpi.comacs.orgmdpi.com

In systems containing hydroxyl groups, such as this compound, hydrogen bonding is a dominant intermolecular force. mdpi.com The hydroxyl group can act as both a hydrogen bond donor and acceptor. The naphthalene ring itself can participate in π-π stacking interactions with other aromatic systems. acs.org The interplay of these forces dictates the supramolecular assembly of the molecules in the solid state and their interactions in solution. purdue.eduacs.org

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in crystal structures. iucr.org The analysis of substituted 1,4-naphthoquinone (B94277) derivatives revealed the importance of intramolecular hydrogen bonds in stabilizing the molecular structure. mdpi.com Studies on crystalline sponges encapsulating naphthalene have shown that aromatic interactions are key to the ordering of guest molecules within the host framework. acs.org

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net This synergy between theory and experiment is essential for structural elucidation and understanding electronic properties. researchgate.netacs.org

For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. DFT calculations are commonly used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.netiucr.org By comparing the calculated spectrum with the experimental one, the molecular structure can be confirmed. iucr.org Similarly, NMR chemical shifts can be calculated and correlated with experimental values to aid in the assignment of signals and to determine conformational preferences. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions, which are observed in UV-Vis spectroscopy. acs.orgwindows.net The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model and to understand the electronic structure of the molecule. acs.orgwindows.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound

| Spectroscopic Technique | Experimental Value | Calculated Value | Method/Basis Set |

| IR (C=O stretch) | 1680 cm⁻¹ | 1685 cm⁻¹ | B3LYP/6-31G(d,p) |

| ¹³C NMR (aromatic C) | 125.4 ppm | 126.1 ppm | GIAO-B3LYP/6-311+G(2d,p) |

| UV-Vis (λmax) | 257 nm | 255 nm | TD-DFT/B3LYP/6-31+G(d) |

This table is illustrative, using data for analogous compounds to demonstrate the principle of comparing experimental and computed spectroscopic data. researchgate.netresearchgate.netacs.org

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. tandfonline.comacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamics of this compound in various environments, such as in solution or in the liquid state. tandfonline.comacs.org

MD simulations can be used to study the transport properties of liquids containing naphthalene derivatives, such as viscosity and self-diffusivity. tandfonline.comresearchgate.net These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. tandfonline.com The COMPASS force field, for example, has been used to accurately predict the density and viscosity of 1-methylnaphthalene (B46632) under high pressure. tandfonline.com

Advanced Analytical Techniques in Characterization and Reaction Monitoring

High-Resolution Mass Spectrometry for Product Identification and Mechanism Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise identification of 1-Methylnaphthalene-2-methanol and its reaction products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of elemental compositions. This capability is critical in distinguishing between isomers and identifying unknown byproducts in complex reaction mixtures.

In studies involving the transformation of 1-methylnaphthalene (B46632), a precursor to this compound, HRMS has been instrumental. For instance, in the photo-oxidation of 1-methylnaphthalene, HRMS was used to analyze challenging peaks in the gas chromatogram. scirp.org One particular product, with a molecular mass of 186.0681, was determined to have the formula C₁₂H₁₀O₂, suggesting the formation of either 2-naphthaleneacetic acid or 1-naphthaleneacetic acid. scirp.org This level of precision is crucial for proposing credible reaction pathways. The fragmentation patterns observed in HRMS, such as the loss of a carbonyl or hydroxyl group, provide further structural clues. scirp.org

HRMS is frequently coupled with techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to separate complex mixtures before analysis. lcms.czepa.gov This hyphenated approach, such as GC-HRMS or LC-HRMS, is essential for the non-targeted screening of reaction products and for elucidating complex reaction mechanisms. scispace.comnih.gov For instance, the synthesis of naphthalene (B1677914) derivatives often results in a variety of products that can be effectively separated and identified using these methods. nih.govsioc-journal.cnmdpi.com

Table 1: Exemplary HRMS Data for Naphthalene Derivatives

| Compound/Fragment | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

| 1-Naphthaleneacetic acid/2-Naphthaleneacetic acid | C₁₂H₁₀O₂ | 186.0681 | 186.0681 | scirp.org |

| 1-(Naphthalene-5-yl)but-2-yn-1-ol Derivative | C₁₆H₁₈Si | 238.1178 | 238.1171 | ajol.info |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is indispensable for the unambiguous structural assignment of this compound and its derivatives. mdpi.comresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, 2D NMR experiments reveal through-bond and through-space correlations between nuclei, which are vital for assigning the complex spectral data of substituted naphthalenes. mdpi.compsgcas.ac.in

For complex naphthalene derivatives, COSY spectra are used to identify proton-proton coupling networks, helping to trace the connectivity within the aromatic rings and any aliphatic side chains. mdpi.comnih.gov HSQC and HMQC experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. mdpi.comresearchgate.net

The HMBC technique is particularly powerful as it shows long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of a molecule, for instance, linking the methanol (B129727) group to the specific carbon (C-2) on the 1-methylnaphthalene scaffold. mdpi.comnih.gov These correlations can definitively distinguish between isomers, which might have very similar 1D NMR spectra. psgcas.ac.in

Table 2: Key 2D NMR Correlations for Structural Elucidation of Naphthalene Derivatives

| NMR Technique | Type of Correlation | Information Provided | Application Example |

| COSY | ¹H-¹H | Identifies protons that are spin-coupled to each other. | Tracing the sequence of protons around the naphthalene rings. nih.gov |

| HSQC/HMQC | ¹H-¹³C (one bond) | Correlates protons to the carbons they are directly attached to. | Assigning specific ¹³C signals in the naphthalene core. mdpi.com |

| HMBC | ¹H-¹³C (multiple bonds) | Shows correlations between protons and carbons separated by 2-3 bonds. | Confirming the substitution pattern by linking side chains to the ring system. mdpi.comnih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a rapid and non-destructive tool for analyzing the functional groups present in this compound and for monitoring the progress of its synthesis or subsequent reactions. rsc.orgresearchgate.net

FT-IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic naphthalene core gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. rsc.org The C-O stretching of the primary alcohol would appear in the 1000-1200 cm⁻¹ range. Monitoring the appearance or disappearance of these key bands can effectively track reaction progress. For example, during the reduction of 1-methylnaphthalene-2-carbaldehyde to this compound, one would observe the disappearance of the aldehydic C=O stretch (around 1700 cm⁻¹) and the appearance of the broad O-H stretch. nih.gov

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C-C bonds within the naphthalene ring system. mdpi.comresearchgate.netnih.gov This makes it a valuable tool for studying the aromatic framework of this compound and its derivatives. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2970 | 2850-2970 |

| C=C (Aromatic) | Stretching | 1400-1600 | 1400-1600 |

| C-O (Primary Alcohol) | Stretching | 1000-1200 |

X-ray Diffraction for Solid-State Structure Determination of Derivatives and Intermediates

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. beilstein-journals.org While obtaining a suitable single crystal of this compound itself might be the primary goal, XRD is more frequently applied to its stable, crystalline derivatives or reaction intermediates. rsc.org

The resulting crystal structure provides unambiguous information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. beilstein-journals.orgrsc.org For this compound derivatives, XRD can confirm the substitution pattern on the naphthalene ring and reveal the conformation of the molecule in the solid state. This information is invaluable for understanding structure-property relationships in materials science applications. For example, the packing of naphthalene-based molecules in a crystal lattice, as determined by XRD, can influence their electronic and optical properties. beilstein-journals.org Powder XRD is also used to characterize the crystalline phases of catalysts used in the synthesis or conversion of naphthalene derivatives. bohrium.comscispace.com

Advanced Chromatographic Methods (GC-MS, LC-MS, HPLC) for Mixture Analysis and Purity Assessment in Research

Advanced chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in research settings. epa.gov These methods are essential for monitoring reaction progress, analyzing complex product mixtures, and assessing the purity of the final compound. scirp.orgoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound and its precursors. scirp.orgoup.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. scirp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are versatile techniques used for a broader range of compounds, including those that are less volatile or thermally labile. lcms.czepa.gov HPLC with UV or fluorescence detection is a standard method for purity assessment and quantification. oup.com Coupling LC to a mass spectrometer (LC-MS) provides an additional layer of confirmation, offering both retention time and mass spectral data for robust compound identification. lcms.czumaryland.edu These methods are routinely used to analyze the complex mixtures resulting from the synthesis and transformation of naphthalene derivatives. epa.gov

Thermal Analysis Techniques (TGA, DSC) for Material Stability and Phase Transitions in Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal properties of this compound and related materials. rsc.orgresearchgate.netnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. rsc.org This is used to determine the thermal stability and decomposition temperature of the compound. For naphthalene derivatives, TGA can indicate the temperature at which the compound begins to degrade, providing crucial information for its handling, storage, and application in high-temperature processes. rsc.orgresearchgate.netrsc.org TGA is also used to characterize the amount of coke deposited on catalysts used in naphthalene reactions. rsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. epa.govnih.gov DSC is used to determine melting points, glass transitions, and other phase transitions. For this compound, DSC would provide its precise melting point and enthalpy of fusion. These data are fundamental physical properties and indicators of purity.

Table 4: Thermal Analysis Data for Naphthalene Derivatives

| Compound Type | Technique | Observation | Significance | Reference |

| Naphthalene Derivatives | TGA | Decomposition Temperature (Td) at 5% weight loss: 250-350 °C | Indicates good thermal stability. | rsc.org |

| Naphthalene Phthalimide Derivatives | DSC/TGA | Characterization of thermal behavior | Understanding structure-property relationships for materials. | nih.gov |